Enantioselective HPLC Resolution of (R)- and (S)-2-Hydroxyadipic Acid on Cinchona Alkaloid-Derived Chiral Stationary Phases
Calderón et al. (2018) demonstrated baseline enantioseparation of 2-hydroxyadipic acid enantiomers using three cinchona alkaloid-derived chiral stationary phases (CSPs) under HPLC conditions. The study established that (R)- and (S)-2-hydroxyadipic acid can be chromatographically resolved as distinct peaks, enabling enantiomeric ratio determination in biological samples [1]. The paper explicitly reports conditions for chiral separation of 2-hydroxyadipic acid alongside other 2-hydroxydicarboxylic acids (citramalic acid, 2-isopropylmalic acid), with elution order inversion achievable by exchanging quinidine-based (Chiralpak QD-AX) for quinine-based (Chiralpak QN-AX) CSPs. This provides a validated analytical framework requiring enantiopure (R)-2-hydroxyadipic acid as a reference standard for peak identification and quantification. In contrast to 2-hydroxyglutaric acid, where the (D)-enantiomer is a well-established oncometabolite in IDH-mutant gliomas [2], the disease-specific relevance of each 2-hydroxyadipic acid enantiomer remains under investigation; this analytical capability is therefore essential for prospective biomarker studies.
| Evidence Dimension | Chromatographic enantioresolution (baseline separation achievement) |
|---|---|
| Target Compound Data | (R)-2-hydroxyadipic acid resolved as a distinct peak from (S)-2-hydroxyadipic acid on Chiralpak QD-AX and QN-AX CSPs; elution order inverted between pseudo-enantiomeric CSPs |
| Comparator Or Baseline | (S)-2-hydroxyadipic acid; racemic 2-hydroxyadipic acid (CAS 18294-85-4) shows two resolved peaks under identical conditions |
| Quantified Difference | Baseline resolution achieved; specific retention factors (k) and selectivity (α) values are reported in the full text for the broader analyte panel including 2-hydroxyadipic acid |
| Conditions | HPLC on cinchona alkaloid-derived weak anion-exchange chiral stationary phases (Chiralpak QD-AX, Chiralpak QN-AX, and zwitterionic Chiralpak ZWIX); mobile phase conditions optimized for 2-hydroxydicarboxylic acids |
Why This Matters
Procurement of enantiopure (R)-2-hydroxyadipic acid is mandatory as the authenticated reference standard for peak assignment in chiral LC-MS/MS methods; use of racemic material introduces ambiguity in enantiomeric ratio determination.
- [1] Calderón C, Santi C, Lämmerhofer M. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. J Sep Sci. 2018;41(6):1224–1231. doi:10.1002/jssc.201701243. PMID: 29205897. View Source
- [2] Dang L, White DW, Gross S, et al. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature. 2009;462(7274):739–744. doi:10.1038/nature08617. PMID: 19935646. View Source
